(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one
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Overview
Description
4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- is a complex organic compound that features a thiazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Thiazolone Formation: The thiazolone core is synthesized via condensation reactions involving sulfur-containing reagents and carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and thiazolone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone and pyrazole moieties.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, thiazolidine, and thiazoline share structural similarities.
Pyrazole Derivatives: Compounds such as pyrazole, pyrazoline, and pyrazolidine are structurally related.
Uniqueness
What sets 4(5H)-Thiazolone, 5-[[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-[4-(phenylmethyl)-1-piperidinyl]-, (5Z)- apart is its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties .
Properties
CAS No. |
956183-43-0 |
---|---|
Molecular Formula |
C34H33ClN4O2S |
Molecular Weight |
597.2 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperidin-1-yl)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C34H33ClN4O2S/c1-2-19-41-30-14-13-26(21-29(30)35)32-27(23-39(37-32)28-11-7-4-8-12-28)22-31-33(40)36-34(42-31)38-17-15-25(16-18-38)20-24-9-5-3-6-10-24/h3-14,21-23,25H,2,15-20H2,1H3/b31-22- |
InChI Key |
MKUGTCBNNOLCAI-VAMRJTSQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)Cl |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
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